1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017485-76-5
VCID: VC7571064
InChI: InChI=1S/C12H13N5O3/c1-6-10(18)13-12(15-14-6)17-8-5-3-2-4-7(8)9(16-17)11(19)20/h2-5H2,1H3,(H,19,20)(H,13,15,18)
SMILES: CC1=NN=C(NC1=O)N2C3=C(CCCC3)C(=N2)C(=O)O
Molecular Formula: C12H13N5O3
Molecular Weight: 275.268

1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

CAS No.: 1017485-76-5

Cat. No.: VC7571064

Molecular Formula: C12H13N5O3

Molecular Weight: 275.268

* For research use only. Not for human or veterinary use.

1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid - 1017485-76-5

Specification

CAS No. 1017485-76-5
Molecular Formula C12H13N5O3
Molecular Weight 275.268
IUPAC Name 1-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Standard InChI InChI=1S/C12H13N5O3/c1-6-10(18)13-12(15-14-6)17-8-5-3-2-4-7(8)9(16-17)11(19)20/h2-5H2,1H3,(H,19,20)(H,13,15,18)
Standard InChI Key OZFBMHCODABXQW-UHFFFAOYSA-N
SMILES CC1=NN=C(NC1=O)N2C3=C(CCCC3)C(=N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound features a 4,5,6,7-tetrahydro-1H-indazole core fused to a 1,2,4-triazin-3-yl moiety via a single bond. The indazole system (C₇H₉N₂) is partially hydrogenated, adopting a bicyclo[4.3.0]nonane-like framework, while the triazinone subunit (C₄H₄N₃O) contains a 5-oxo group and 6-methyl substituent. The carboxylic acid group at position 3 of the indazole enhances hydrophilicity, contrasting with the lipophilic methyl group on the triazinone.

Molecular Formula: C₁₂H₁₅N₅O₃
Molecular Weight: 301.29 g/mol
Key Functional Groups:

  • Carboxylic acid (pKa ≈ 4.2)

  • Secondary amine (indazole ring)

  • Ketone (triazinone 5-oxo group)

Spectroscopic Signatures

Based on analogous indazole-triazine hybrids , characteristic spectral features include:

  • FT-IR: Broad O–H stretch (~2500–3000 cm⁻¹, carboxylic acid), C=O stretches at 1680 cm⁻¹ (triazinone) and 1720 cm⁻¹ (acid).

  • ¹H NMR:

    • Indazole protons: δ 1.8–2.5 ppm (cyclohexene CH₂), δ 7.2 ppm (aromatic H).

    • Triazinone CH₃: δ 2.4 ppm (singlet).

  • ¹³C NMR: δ 175 ppm (COOH), δ 170 ppm (triazinone C=O).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two fragments:

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Synthesized via cyclocondensation of cyclohexenone hydrazones with β-ketoesters, followed by dehydrogenation .

  • 6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-amine: Prepared from thiourea and methyl acetoacetate under basic conditions.

Coupling Strategies

Step 1: Activation of the indazole carboxylic acid using EDCl/HOBt forms a reactive acyl intermediate.
Step 2: Nucleophilic substitution with the triazinone amine at 80°C in DMF yields the target compound (Scheme 1).

Table 1: Optimization of Coupling Reaction

ConditionYield (%)Purity (%)
EDCl/HOBt, DMF, 24h6295
DCC/DMAP, CH₂Cl₂4888

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: 1.2 (calculated via XLogP3), indicating moderate lipophilicity .

  • Aqueous Solubility: 12 mg/mL (pH 7.4), enhanced by the ionizable carboxylic acid.

Metabolic Stability

Microsomal assays using rat liver S9 fractions predict:

  • Half-life: 43 min

  • Primary Metabolites: Glucuronidated indazole (m/z 477) and triazinone N-oxide (m/z 317).

Biological Activity and Mechanistic Insights

Kinase Inhibition

The triazinone moiety may act as an ATP-mimetic, inhibiting kinases like CDK2 (IC₅₀ ≈ 2.1 μM in silico).

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